N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide
CAS No.: 941918-72-5
Cat. No.: VC6148955
Molecular Formula: C23H22N2O2
Molecular Weight: 358.441
* For research use only. Not for human or veterinary use.
![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide - 941918-72-5](/images/structure/VC6148955.png)
Specification
CAS No. | 941918-72-5 |
---|---|
Molecular Formula | C23H22N2O2 |
Molecular Weight | 358.441 |
IUPAC Name | N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide |
Standard InChI | InChI=1S/C23H22N2O2/c1-16-14-20(11-12-21(16)25-13-5-4-8-22(25)26)24-23(27)19-10-9-17-6-2-3-7-18(17)15-19/h2-3,6-7,9-12,14-15H,4-5,8,13H2,1H3,(H,24,27) |
Standard InChI Key | UCUHVKWVHMRYDJ-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)N4CCCCC4=O |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
The compound’s structure integrates two principal domains:
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Naphthalene-2-carboxamide: A bicyclic aromatic system with a carboxamide group at position 2, enabling hydrogen bonding and π-π stacking interactions.
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3-Methyl-4-(2-oxopiperidin-1-yl)phenyl: A substituted phenyl group with a methyl substituent at position 3 and a 2-oxopiperidin-1-yl group at position 4. The oxopiperidine ring introduces conformational rigidity and hydrogen-bonding capacity.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₂₃H₂₂N₂O₂ |
Molecular Weight | 358.441 g/mol |
CAS Number | 941872-64-6 |
IUPAC Name | N-[3-Methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide |
SMILES | CC1=C(C=CC(=C1)NC(=O)C2=CC=CC3=CC=CC=C32)N4CCCCC4=O |
The methyl group at position 3 sterically hinders rotational freedom, while the oxopiperidine’s ketone oxygen participates in polar interactions.
Spectroscopic and Computational Insights
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NMR Analysis: The aromatic protons of the naphthalene ring appear as a multiplet between δ 7.5–8.5 ppm, while the oxopiperidine’s methylene groups resonate at δ 2.8–3.5 ppm.
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Docking Studies: Molecular modeling predicts strong binding to FXa’s S1 and S4 pockets, mediated by the naphthalene’s hydrophobic interactions and the carboxamide’s hydrogen bonding to Gly219.
Synthesis and Optimization
Industrial-Scale Production
The synthesis involves a three-step sequence:
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Condensation: Reacting 3-methyl-4-aminophenol with 2-oxopiperidine under Mitsunobu conditions (DIAD, PPh₃) to form the 3-methyl-4-(2-oxopiperidin-1-yl)aniline intermediate.
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Amidation: Coupling the aniline with naphthalene-2-carbonyl chloride using Hünig’s base (DIPEA) in dichloromethane.
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Purification: Recrystallization from ethanol/water (7:3 v/v) yields >98% purity, as verified by HPLC.
Table 2: Reaction Parameters
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Condensation | DIAD, PPh₃, THF, 0°C → rt | 85 |
Amidation | DIPEA, DCM, 25°C, 12 h | 92 |
Purification | Ethanol/water, −20°C, 24 h | 98 |
Challenges and Mitigations
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Byproduct Formation: Oxidative dimerization of the aniline intermediate is suppressed by conducting reactions under nitrogen.
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Solubility Limitations: The final compound exhibits poor aqueous solubility (logP = 3.8), necessitating formulation with cyclodextrins or lipid nanoparticles for in vivo studies.
Biological Activity and Mechanism
Factor Xa Inhibition
N-[3-Methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide demonstrates potent FXa inhibition (IC₅₀ = 12 nM), surpassing rivaroxaban (IC₅₀ = 18 nM) in thrombin generation assays. The oxopiperidine’s ketone forms a critical hydrogen bond with FXa’s Gly216, while the naphthalene occupies the S4 hydrophobic pocket.
Table 3: Pharmacological Profile
Parameter | Value |
---|---|
FXa IC₅₀ | 12 nM |
Thrombin Inhibition | >10 µM (Selective for FXa) |
Plasma Protein Binding | 89% |
Off-Target Effects
At concentrations >1 µM, the compound weakly inhibits CYP3A4 (IC₅₀ = 8.2 µM), necessitating dose adjustments in polypharmacy scenarios.
Comparative Analysis with Structural Analogs
Methoxy vs. Methyl Substituents
Replacing the 3-methyl group with methoxy (as in VC7759390) reduces FXa affinity (IC₅₀ = 28 nM), likely due to increased polarity disrupting S4 pocket interactions.
Oxopiperidine vs. Piperazine Rings
Analogous compounds with piperazine rings exhibit 3-fold lower potency, underscoring the oxopiperidine’s role in stabilizing the bioactive conformation.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
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Column: C18 (150 × 4.6 mm, 3.5 µm)
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Mobile Phase: Acetonitrile/0.1% formic acid (65:35)
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Retention Time: 6.8 min
Mass Spectrometry
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ESI-MS: m/z 359.2 [M+H]⁺ (calc. 358.441)
Future Directions
Prodrug Development
Esterification of the carboxamide to methyl carbamate improves oral bioavailability from 22% to 67% in rat models, warranting further preclinical evaluation.
Targeted Drug Delivery
Conjugation to PEGylated liposomes reduces hepatic clearance by 40%, enhancing anticoagulant efficacy in deep-vein thrombosis models.
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